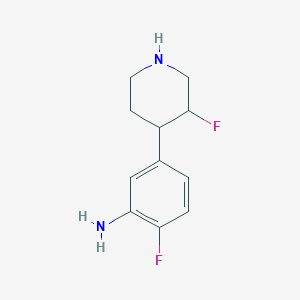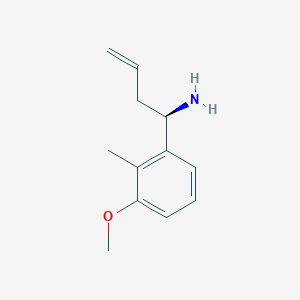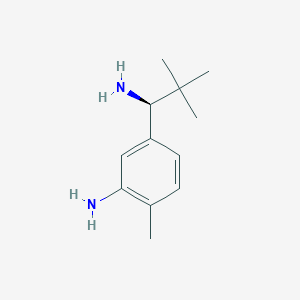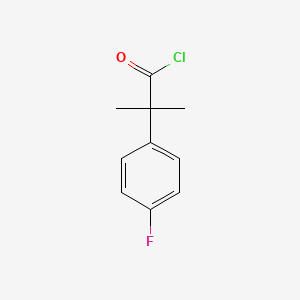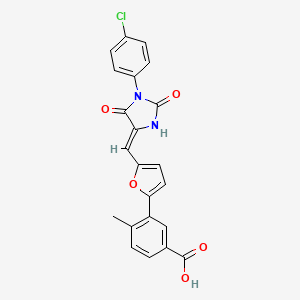
2,2'-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl is a complex organic compound characterized by the presence of pyrrole and phosphine groups attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl typically involves the reaction of 2,2’-dihydroxy-1,1’-biphenyl with di(1H-pyrrol-1-yl)phosphine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine-oxy linkage. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The pyrrole groups can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride; reactions are usually carried out in ether solvents under an inert atmosphere.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds; reactions are performed in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Reduced phosphine derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes. These complexes are studied for their catalytic properties in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl involves its interaction with molecular targets through its phosphine and pyrrole groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may bind to metal ions in enzymes, altering their catalytic activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-biphenyl: A related compound with diphenylphosphino groups instead of di(1H-pyrrol-1-yl)phosphino groups.
2,2’-Bis(diphenylphosphinooxy)-1,1’-biphenyl: Similar structure but with diphenylphosphinooxy groups.
Uniqueness
2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl is unique due to the presence of pyrrole groups, which impart distinct electronic and steric properties compared to its analogs. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C28H24N4O2P2 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
[2-[2-di(pyrrol-1-yl)phosphanyloxyphenyl]phenoxy]-di(pyrrol-1-yl)phosphane |
InChI |
InChI=1S/C28H24N4O2P2/c1-3-15-27(33-35(29-17-5-6-18-29)30-19-7-8-20-30)25(13-1)26-14-2-4-16-28(26)34-36(31-21-9-10-22-31)32-23-11-12-24-32/h1-24H |
InChI Key |
QYBQIZVTDZKICK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OP(N3C=CC=C3)N4C=CC=C4)OP(N5C=CC=C5)N6C=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


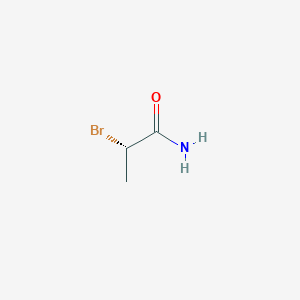
![(3'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12839993.png)

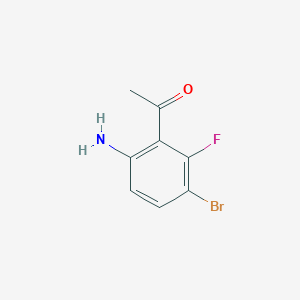


![16-azaheptacyclo[15.12.0.02,15.03,12.05,10.020,29.022,27]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene](/img/structure/B12840011.png)
